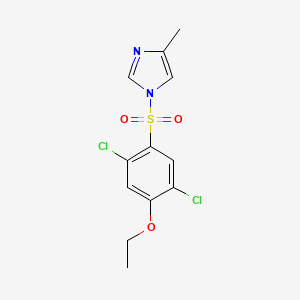
1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-4-methylimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of imidazoles, such as DESI, can be achieved through various methods. One approach involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a one-pot, four-component synthesis achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The molecular structure of DESI consists of a central imidazole ring, which is a five-membered ring containing two nitrogen atoms. This ring is substituted at one position by a sulfonyl group, which is attached to a 2,5-dichloro-4-ethoxyphenyl group. At another position, the imidazole ring is substituted by a methyl group .Aplicaciones Científicas De Investigación
Synthesis of Pharmaceutical Compounds
The structural analogs and derivatives of imidazole, such as 1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-4-methylimidazole, play a significant role in pharmaceutical chemistry due to their wide range of biological activities. For instance, imidazole derivatives have been synthesized for their potential use as H+/K+-ATPase inhibitors, which are critical for controlling gastric acid secretion. These compounds exhibit high potency and stability, demonstrating the chemical versatility and therapeutic potential of imidazole derivatives in drug development (Ife et al., 1989).
Antimicrobial and Antiprotozoal Activities
Imidazole sulfonamides and their derivatives have shown promising antimicrobial and antiprotozoal activities. Research has demonstrated that certain imidazole derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria, making them potential candidates for the development of new antimicrobials (Bertolini et al., 1989). Additionally, novel imidazole compounds have been synthesized and tested against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, showing strong activity and highlighting their potential as antiprotozoal agents (Pérez‐Villanueva et al., 2013).
Antioxidant and Antiradical Activity
Research into the antioxidant and antiradical properties of imidazole derivatives has uncovered compounds with significant activity. These findings suggest potential applications for imidazole derivatives as antioxidants in pharmaceutical formulations or as therapeutic agents in diseases where oxidative stress plays a role (Spasov et al., 2022).
Enzyme Inhibition
Studies have also focused on the enzyme inhibitory activities of imidazole derivatives. For example, substituted benzimidazoles, which share a core structural similarity with 1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-4-methylimidazole, have been investigated for their ability to inhibit gastric acid secretion by blocking (H+ + K+) ATPase, demonstrating their potential as therapeutic agents in treating conditions like peptic ulcers (Fellenius et al., 1981).
Propiedades
IUPAC Name |
1-(2,5-dichloro-4-ethoxyphenyl)sulfonyl-4-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O3S/c1-3-19-11-4-10(14)12(5-9(11)13)20(17,18)16-6-8(2)15-7-16/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYYARZUHYZEME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=C(N=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-4-methylimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2565132.png)
![1-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-[(2-methoxyphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2565133.png)
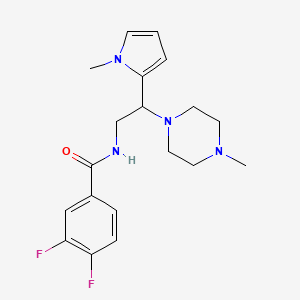
![ethyl 6-methyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2565135.png)
![6-oxo-N-(thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2565136.png)
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2565139.png)
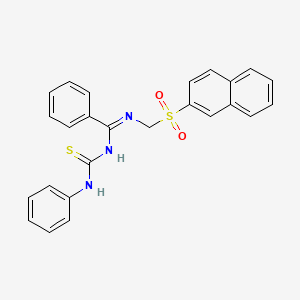
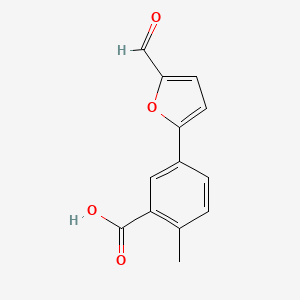
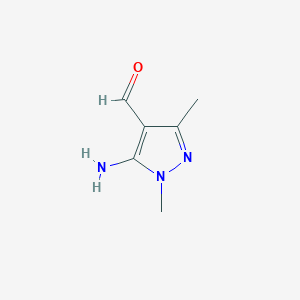
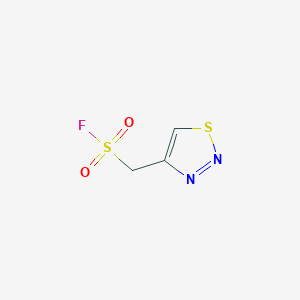

![6-Cyclopropyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2565148.png)
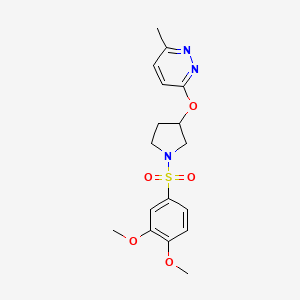
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2565152.png)